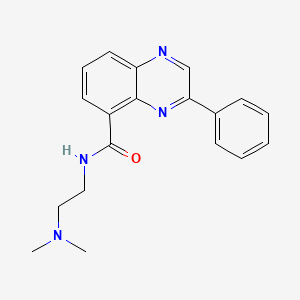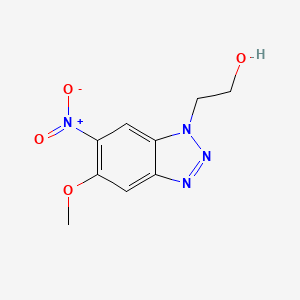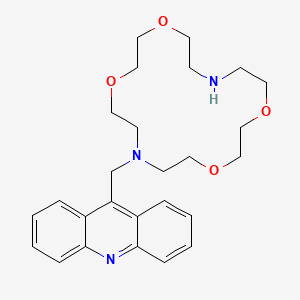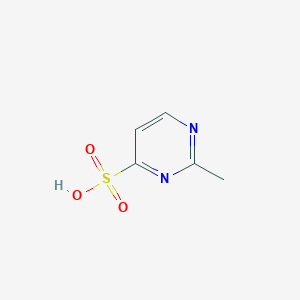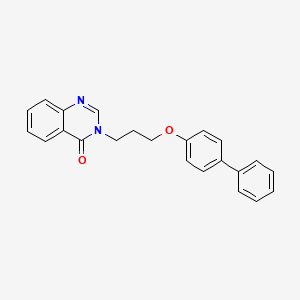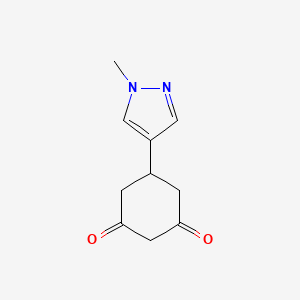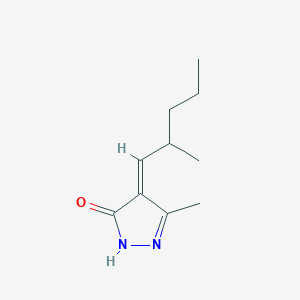![molecular formula C8H10N2O3S B12922149 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate is a compound that belongs to the pyridazine family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate typically involves the reaction of 6-sulfanylidene-1H-pyridazin-3-ol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .
Chemical Reactions Analysis
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: This compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate include other pyridazine derivatives such as pyridazinone and pyrazolylpyridazine. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the sulfanylidene and acetate groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)12-4-5-13-7-2-3-8(14)10-9-7/h2-3H,4-5H2,1H3,(H,10,14) |
InChI Key |
XNZLYYFGIOYGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=NNC(=S)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
